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Compound of Interest

Compound Name:
5-Chloro-3-methoxy-2-

phenylpyridine

Cat. No.: B13000344

Get Quote

Executive Summary
The target molecule, 5-Chloro-3-methoxy-2-phenylpyridine, represents a "privileged

scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors and

GPR119 modulators. The core synthetic challenge lies in differentiating the halogenated

positions on the pyridine ring to ensure the phenyl group is installed exclusively at the C2

position while retaining the chlorine at C5.

This guide presents a Convergent Regioselective Strategy as the primary pathway. This route

exploits the inherent electronic disparity between the C2 and C5 positions of the pyridine core,

allowing for a high-yield, selective Suzuki-Miyaura cross-coupling without the need for

protecting groups.
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Compound CAS Number Molecular Weight Role

Target 350597-51-2 219.67 g/mol
API Intermediate /

Scaffold

Precursor A 12352-20-0 178.02 g/mol
2,5-Dichloro-3-

methoxypyridine

Precursor B 98-80-6 121.93 g/mol Phenylboronic Acid

Retrosynthetic Analysis & Pathway Logic
The synthesis is designed around the C2-C(Phenyl) disconnection. The pyridine nitrogen

exerts a strong electron-withdrawing effect, making the C2-position significantly more

electrophilic than the C5-position. This electronic bias allows for the selective oxidative addition

of Palladium(0) at C2, leaving the C5-Cl bond intact for future functionalization.

Pathway Visualization
The following diagram illustrates the retrosynthetic logic and the forward reaction flow.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13000344?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Regioselectivity Logic

TARGET
5-Chloro-3-methoxy-2-phenylpyridine

(CAS: 350597-51-2)

CORE SCAFFOLD
2,5-Dichloro-3-methoxypyridine

(CAS: 12352-20-0)

 Selective Suzuki Coupling
Pd(PPh3)4, Na2CO3
Dioxane/H2O, 90°C

COUPLING PARTNER
Phenylboronic Acid

DE NOVO PRECURSOR SYNTHESIS
(If Scaffold Unavailable)

 Isolation of 2,5-Cl Isomer

5-Chloro-3-hydroxypyridine

 1. MeI, K2CO3
2. mCPBA (N-Oxide)

3. POCl3 (Chlorination)

C2-Cl bond is activated by adjacent N.
C5-Cl is electronically deactivated.
Result: Exclusive C2 substitution.

Click to download full resolution via product page

Caption: Retrosynthetic disconnection and forward synthesis strategy relying on electronic

activation of the C2 position.

Primary Protocol: Regioselective Suzuki-Miyaura
Coupling
This protocol is the "Gold Standard" for synthesizing 2-aryl-5-chloropyridines. It utilizes 2,5-

dichloro-3-methoxypyridine as the electrophile.
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Catalyst (Pd(PPh3)4): Tetrakis(triphenylphosphine)palladium(0) is chosen for its reliability in

aryl-aryl couplings. While Pd(dppf)Cl2 is a robust alternative, Pd(PPh3)4 generally provides

cleaner regioselectivity profiles in halopyridines.

Solvent System (Dioxane/Water): A biphasic system ensures solubility of the inorganic base

while maintaining a high reflux temperature (100°C) required to overcome the steric

hindrance of the 3-methoxy group.

Stoichiometry: A strict 1.05 equivalent of phenylboronic acid is used. Excess boronic acid

increases the risk of "over-coupling" at the C5 position (bis-arylation).

Step-by-Step Methodology
Charge: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add:

2,5-Dichloro-3-methoxypyridine (1.0 equiv, 10.0 mmol, 1.78 g)

Phenylboronic acid (1.05 equiv, 10.5 mmol, 1.28 g)

1,4-Dioxane (40 mL)

Degas: Sparge the solution with Argon or Nitrogen for 15 minutes to remove dissolved

oxygen (critical to prevent homocoupling of boronic acid).

Catalyst Addition: Add Pd(PPh3)4 (0.05 equiv, 0.5 mmol, 578 mg).

Base Addition: Add a degassed aqueous solution of Na2CO3 (2.0 M, 10 mL, 20 mmol).

Reaction: Attach a reflux condenser and heat the mixture to 90–100°C under an inert

atmosphere. Monitor via TLC (Hexane/EtOAc 8:1) or LC-MS.

Checkpoint: The starting material (Rf ~0.6) should disappear within 4–6 hours. The

product (Rf ~0.4) will appear as a UV-active spot.

Work-up:

Cool to room temperature.
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Dilute with Ethyl Acetate (100 mL) and Water (50 mL).

Separate layers. Extract the aqueous layer twice with Ethyl Acetate.

Wash combined organics with Brine, dry over anhydrous Na2SO4, and concentrate in

vacuo.

Purification: Purify the crude residue via flash column chromatography on silica gel.

Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

Note: The 3-methoxy group makes the product slightly more polar than the starting

dichloride.

Expected Quantitative Data
Parameter Value / Observation

Typical Yield 75% – 88%

Purity (HPLC) >98% (254 nm)

Physical State Off-white to pale yellow solid

1H NMR Diagnostic
Doublet at ~8.3 ppm (H6, pyridine) confirms

retention of C5-Cl.

Secondary Pathway: Precursor Synthesis (If
Commercial Source Unavailable)
If 2,5-dichloro-3-methoxypyridine cannot be sourced, it must be synthesized. The most reliable

route avoids direct chlorination of 3-methoxypyridine (which gives poor selectivity) and instead

proceeds via the N-oxide.

Route: 5-Chloro-3-pyridinol

Methylation

N-Oxidation
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Chlorination.

O-Methylation: Treat 5-chloro-3-hydroxypyridine with MeI and K2CO3 in DMF (Yield: >90%).

N-Oxidation: React 5-chloro-3-methoxypyridine with mCPBA (1.2 equiv) in DCM at RT.

Regioselective Chlorination:

Dissolve the N-oxide in POCl3 (solvent/reagent).

Add Et3N (1 equiv) to buffer the reaction. Heat to reflux.

Mechanism: The N-oxide oxygen attacks POCl3, activating the ring. Chloride attacks the

C2 or C6 position.

Result: You will obtain a mixture of 2,5-dichloro-3-methoxypyridine (Target Precursor) and

2,3-dichloro-5-methoxypyridine (Isomer).

Separation: These isomers have distinct boiling points and polarities. Separate via careful

chromatography or fractional crystallization.

Critical Control Points & Troubleshooting
Regioselectivity Failure (Bis-coupling)
If you observe formation of 3-methoxy-2,5-diphenylpyridine (bis-coupled product):

Cause: Temperature too high or excess boronic acid.

Fix: Lower temperature to 80°C and use exactly 1.0 equiv of phenylboronic acid. Add the

boronic acid slowly (syringe pump) over 1 hour.

Catalyst Deactivation
If the reaction stalls (incomplete conversion):

Cause: Oxygen poisoning of Pd(0).
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Fix: Ensure rigorous degassing. Switch to Pd(dppf)Cl2·DCM (more air-stable) if handling is

an issue.

Purification Challenges
The 3-methoxy group can make the product "streak" on silica.

Fix: Add 1% Triethylamine to the chromatography eluent to neutralize acidic sites on the

silica gel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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